molecular formula C28H52N2O5 B13779217 2,6-Bis((bis(2-hydroxyethyl)amino)methyl)-4-dodecylphenol CAS No. 67845-80-1

2,6-Bis((bis(2-hydroxyethyl)amino)methyl)-4-dodecylphenol

Cat. No.: B13779217
CAS No.: 67845-80-1
M. Wt: 496.7 g/mol
InChI Key: OULHAICTILGDPH-UHFFFAOYSA-N
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Description

2,6-Bis((bis(2-hydroxyethyl)amino)methyl)-4-dodecylphenol is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of multiple hydroxyl and amino groups, which contribute to its reactivity and versatility in various chemical processes. This compound is often used in scientific research and industrial applications due to its ability to undergo a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis((bis(2-hydroxyethyl)amino)methyl)-4-dodecylphenol typically involves the reaction of 2,6-dihydroxyethylaminotoluene with dodecylphenol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as acetonitrile or dimethyl sulfoxide (DMSO), to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is purified through crystallization or distillation to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis((bis(2-hydroxyethyl)amino)methyl)-4-dodecylphenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the amino groups can yield secondary or tertiary amines .

Scientific Research Applications

2,6-Bis((bis(2-hydroxyethyl)amino)methyl)-4-dodecylphenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6-Bis((bis(2-hydroxyethyl)amino)methyl)-4-dodecylphenol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and other proteins. Additionally, its hydrophobic dodecyl chain enables it to interact with lipid membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of hydroxyl, amino, and dodecyl groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

67845-80-1

Molecular Formula

C28H52N2O5

Molecular Weight

496.7 g/mol

IUPAC Name

2,6-bis[[bis(2-hydroxyethyl)amino]methyl]-4-dodecylphenol

InChI

InChI=1S/C28H52N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-25-21-26(23-29(13-17-31)14-18-32)28(35)27(22-25)24-30(15-19-33)16-20-34/h21-22,31-35H,2-20,23-24H2,1H3

InChI Key

OULHAICTILGDPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC(=C(C(=C1)CN(CCO)CCO)O)CN(CCO)CCO

Origin of Product

United States

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